molecular formula C10H13BrO B1524246 4-Bromo-1-isopropoxy-2-methylbenzene CAS No. 749927-58-0

4-Bromo-1-isopropoxy-2-methylbenzene

Cat. No.: B1524246
CAS No.: 749927-58-0
M. Wt: 229.11 g/mol
InChI Key: MHMLHICCHCBHBO-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropoxy-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and a methyl group. This compound is known for its utility in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 1-isopropoxy-2-methylbenzene. This reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out under controlled temperature conditions to ensure the selective substitution of the bromo group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-isopropoxy-2-methylbenzene undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The major product is typically the corresponding carboxylic acid or ketone.

  • Reduction: The major product is often the corresponding amine or alcohol.

  • Substitution: The major product is usually the substituted benzene derivative with the nucleophile replacing the bromo group.

Scientific Research Applications

4-Bromo-1-isopropoxy-2-methylbenzene is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications extend to fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

4-Bromo-1-isopropoxy-2-methylbenzene is similar to other bromo-substituted benzene derivatives, such as 1-bromo-2-isopropoxy-4-methylbenzene and 1-bromo-4-isopropoxy-2-methylbenzene. its unique combination of substituents and reactivity profile sets it apart, making it particularly useful in specific synthetic applications.

Comparison with Similar Compounds

  • 1-Bromo-2-isopropoxy-4-methylbenzene

  • 1-Bromo-4-isopropoxy-2-methylbenzene

This comprehensive overview highlights the significance of 4-Bromo-1-isopropoxy-2-methylbenzene in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in the field of organic chemistry.

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Properties

IUPAC Name

4-bromo-2-methyl-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-9(11)6-8(10)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMLHICCHCBHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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